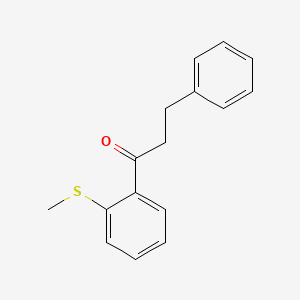

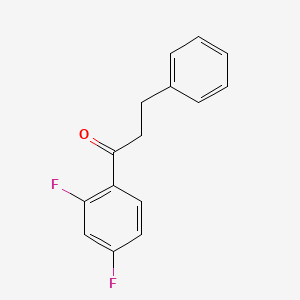

3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar chemical entities. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for quantitative NMR analysis of hydroxyl groups in lignins could potentially be adapted for analyzing the hydroxyl groups in the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the treatment of 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide to produce a compound with a methoxy-isopropyl alcohol group . Similarly, acidic hydrolysis and intramolecular cyclization reactions are used to synthesize fluorinated coumarins . These methods could provide insights into potential synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as DFT calculations and X-ray crystallography. For example, the crystal structure of a methoxy-isopropyl alcohol derivative was determined, revealing dihedral angles and intermolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of "3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses. For instance, the intramolecular charge transfer, molecular electrostatic potential, and Fukui functions have been calculated to predict the biological effects of a chlorophenyl pyrazole derivative . These analyses could be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their crystal lattice structures and hydrogen bonding patterns, have been characterized . These studies provide a foundation for predicting the properties of "3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone", such as its solubility, melting point, and potential for forming specific crystal structures.

Scientific Research Applications

Copolymerization and Material Science

- 3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone has been utilized in the synthesis of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are further copolymerized with styrene. These compounds demonstrate interesting thermal properties, with decomposition occurring in two distinct steps, suggesting potential applications in advanced material science and polymer technology (Savittieri et al., 2022).

Synthesis of Novel Compounds

- Research has shown the efficacy of this compound in synthesizing various ethylene derivatives, which are then copolymerized with styrene. These developments in synthetic chemistry can lead to the creation of new materials with potentially unique properties (Hussain et al., 2019).

Crystallography and Molecular Structure

- Studies involving substituted chalcones, including derivatives of 3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone, have contributed to understanding molecular structures and packing motifs in crystallography. This is significant in the field of pharmaceuticals and materials science, where molecular structure profoundly affects material properties (Chopra et al., 2007).

Safety and Hazards

properties

IUPAC Name |

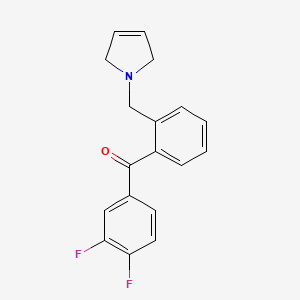

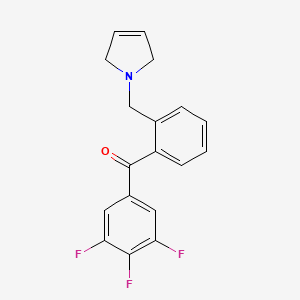

1-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-14(18)13(17)10-12/h2-6,8,10H,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHYVNZTPBQPCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644186 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone | |

CAS RN |

898770-18-8 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

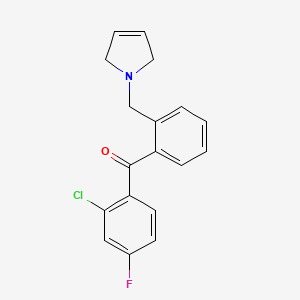

![Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327393.png)